molecular formula C28H21NO B1263149 8-Benzyloxy-5,7-diphenylquinoline

8-Benzyloxy-5,7-diphenylquinoline

Cat. No.: B1263149
M. Wt: 387.5 g/mol
InChI Key: GBFCRECCLKGFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyloxy-5,7-diphenylquinoline is a synthetic quinoline derivative designed for advanced research applications. Compounds based on the 8-hydroxyquinoline scaffold are recognized as privileged structures in medicinal chemistry and material science due to their versatile chemical properties and ability to act as monoprotic bidentate chelating agents for various metal ions . The specific substitution pattern of this compound, featuring a benzyloxy group at the 8-position and phenyl rings at the 5- and 7-positions, is of significant interest. Similar 5,7-diaryl-substituted 8-hydroxyquinoline derivatives have been extensively studied for their tunable electronic properties . Research on such analogs indicates their utility in the development of organic light-emitting diodes (OLEDs) and as fluorescent chemosensors . The extended conjugation offered by the phenyl substituents can influence the compound's photophysical characteristics, such as emission color and quantum yield, making it a valuable building block for optoelectronic materials . In a pharmaceutical research context, the 8-hydroxyquinoline core is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The structural motif is found in compounds investigated as inhibitors for targets like vascular smooth muscle cell proliferation and as antioxidants . The presence of the benzyloxy protecting group is a common strategy in synthetic chemistry to mask the phenolic hydroxyl during molecular elaboration, allowing for selective functionalization at other sites on the quinoline ring . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific applications of structurally related compounds.

Properties

Molecular Formula

C28H21NO

Molecular Weight

387.5 g/mol

IUPAC Name

5,7-diphenyl-8-phenylmethoxyquinoline

InChI

InChI=1S/C28H21NO/c1-4-11-21(12-5-1)20-30-28-26(23-15-8-3-9-16-23)19-25(22-13-6-2-7-14-22)24-17-10-18-29-27(24)28/h1-19H,20H2

InChI Key

GBFCRECCLKGFGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Scientific Research Applications

Photophysical Properties

8-Benzyloxy-5,7-diphenylquinoline exhibits significant photophysical properties that make it suitable for applications as a fluorescent probe. The compound shows strong UV-visible absorption and fluorescence emission characteristics, which are critical for its use in various imaging techniques. The absorption spectrum typically peaks around 340 nm, reflecting its potential in photonic applications .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess notable antimicrobial activity. Compounds synthesized from this quinoline scaffold have shown effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. This makes them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism appears to involve the inhibition of specific cellular pathways related to cancer growth and proliferation .

Inhibition of Tyrosine Kinase

Another significant application is in the inhibition of tyrosine kinases such as PDGF-RTK (platelet-derived growth factor receptor tyrosine kinase). Compounds derived from this compound have been identified as potent inhibitors in this regard, suggesting their utility in treating conditions associated with aberrant tyrosine kinase activity .

Material Science Applications

In addition to biological applications, this compound serves as a building block in material science. Its unique electronic properties allow it to be utilized in the development of organic materials for electronic devices and nanomaterials. The compound's ability to form π-conjugated systems enhances its application in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

  • Antimicrobial Screening : A study synthesized several derivatives of this compound and assessed their antimicrobial efficacy against various bacterial strains. Results indicated that most compounds exhibited significant antibacterial activity, highlighting their potential as new therapeutic agents .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of these quinoline derivatives on MCF-7 breast cancer cells using real-time cell analysis. The study found a dose-dependent response with several compounds demonstrating low LC50 values, suggesting high potency against cancer cells .

Q & A

Q. What computational tools are best suited for establishing structure-activity relationships (SAR) in 8-substituted quinolines?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., metalloenzymes). QSAR models using Hammett constants or logP values quantify electronic and hydrophobic effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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